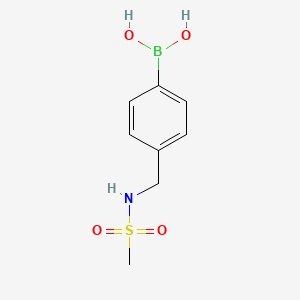

(4-(Methylsulfonamidomethyl)phenyl)boronic acid

Description

(4-(Methylsulfonamidomethyl)phenyl)boronic acid (synonyms include 4-(methylthio)phenylboronic acid, 4-methylthiophenylboronic acid, and others ) is a boronic acid derivative with a methylthio (-SMe) substituent on the phenyl ring. This compound is structurally characterized by the boronic acid group (-B(OH)₂) at the para position relative to the methylthio moiety. It serves as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions , and has applications in materials science (e.g., conductance modulation ) and biosensing .

Properties

IUPAC Name |

[4-(methanesulfonamidomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO4S/c1-15(13,14)10-6-7-2-4-8(5-3-7)9(11)12/h2-5,10-12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNWPOUFTMAIGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNS(=O)(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624584 | |

| Record name | (4-{[(Methanesulfonyl)amino]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-38-6 | |

| Record name | B-[4-[[(Methylsulfonyl)amino]methyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-{[(Methanesulfonyl)amino]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of (4-(Methylsulfonamidomethyl)phenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(4-(Methylsulfonamidomethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to various functionalized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include boronic esters, borates, and various substituted phenyl derivatives. These products can be further utilized in organic synthesis and other applications .

Scientific Research Applications

(4-(Methylsulfonamidomethyl)phenyl)boronic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4-(Methylsulfonamidomethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and sensors. The methylsulfonamidomethyl group enhances the compound’s solubility and stability, allowing it to effectively engage with biological targets and pathways .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Antiproliferative Effects

- 6-Hydroxynaphthalen-2-yl boronic acid and phenanthren-9-yl boronic acid exhibit potent antiproliferative activity with IC₅₀ values of 0.1969 µM and 0.2251 µM , respectively, in cell viability assays . These compounds, however, face solubility challenges in RPMI medium, limiting their in vitro utility .

- (4-(Methylthio)phenyl)boronic acid : While direct IC₅₀ data for antiproliferative effects are unavailable in the provided evidence, its structural analogs with electron-rich substituents (e.g., methylthio) often show enhanced cellular uptake compared to hydrophobic derivatives like pyren-1-yl boronic acid .

Tubulin Polymerization Inhibition

- Boronic acid-containing cis-stilbenes (e.g., compound 13c ) demonstrate IC₅₀ values of 21–22 µM for tubulin polymerization inhibition and 0.48–2.1 µM for cancer cell growth inhibition . The methylthio group in (4-(methylthio)phenyl)boronic acid may similarly modulate bioactivity through electron-donating effects, though specific data are lacking.

Physicochemical Properties and Solubility

- Hydrophobic Derivatives : [4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid and pyren-1-yl boronic acid precipitate in aqueous media (e.g., RPMI), rendering them unsuitable for biological assays despite moderate predicted solubility .

- (4-(Methylthio)phenyl)boronic acid : The methylthio group balances lipophilicity and water solubility, enabling stable use in cross-coupling reactions and electrochemical applications .

Sensing and Materials Science

Structural Analogues and Substituent Effects

- Triazole-substituted boronic acids : Replacement of phenyl with triazole rings improves β-lactamase inhibition (Ki values) and microbiological activity (MICs) .

- Trifluoromethyl/fluoro substituents : Used in meriolin synthesis with yields up to 65% . The methylthio group may offer similar steric compatibility but with distinct electronic properties.

Biological Activity

(4-(Methylsulfonamidomethyl)phenyl)boronic acid, a derivative of phenylboronic acid, has garnered attention in recent years for its diverse biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Overview of Biological Activity

Boronic acids are known for their ability to interact with biological molecules due to their Lewis acid properties. The specific compound this compound has been studied for its potential anticancer and antibacterial properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. A study highlighted its effectiveness against various cancer cell lines, including MCF-7, a breast cancer cell line. The compound demonstrated a cytotoxic effect with an IC50 value of 18.76 ± 0.62 µg/mL, indicating that it can inhibit the growth of cancer cells without adversely affecting healthy cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µg/mL) | Activity Level |

|---|---|---|

| MCF-7 | 18.76 ± 0.62 | High |

| Healthy Cells | Not toxic | N/A |

Antibacterial Activity

The compound has also shown promising antibacterial properties. It was effective against Escherichia coli at concentrations of 6.50 mg/mL, demonstrating its potential as an antimicrobial agent . This activity is particularly relevant in the context of increasing antibiotic resistance.

Table 2: Antibacterial Activity Data

| Bacteria | Concentration (mg/mL) | Effectiveness |

|---|---|---|

| Escherichia coli | 6.50 | Effective |

The mechanism by which this compound exerts its biological effects is linked to its ability to form reversible complexes with diols and polyols, which are common in biological systems . This property allows the compound to interfere with various biochemical pathways.

Case Studies

- Cream Formulation Study : A recent study formulated a cream containing this boronic acid derivative and evaluated its antioxidant, antibacterial, and anticancer activities. The results indicated that the cream was dermatologically safe and effective against microbial growth while providing antioxidant benefits .

- Histological Evaluation : Histological analysis conducted on rat organs revealed no significant adverse effects from the compound, supporting its safety profile for potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.